molecular formula C12H17F3N4O2S B2505699 N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide CAS No. 478077-48-4

N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide

Cat. No.: B2505699
CAS No.: 478077-48-4
M. Wt: 338.35
InChI Key: HWEAXIDNRZIBRQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide is a synthetic organic compound characterized by its unique chemical structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Intermediate: The initial step often involves the introduction of the trifluoromethyl group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction using a suitable trifluoromethylating agent.

    Piperazine Ring Formation: The next step involves the formation of the piperazine ring, which can be synthesized through a cyclization reaction involving appropriate diamine precursors.

    Sulfonamide Formation: The final step is the introduction of the sulfonamide group. This is typically done by reacting the piperazine intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. Solvent selection and purification steps are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles, like amines or thiols, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including as a catalyst or intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group is particularly important for enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
  • N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-phosphonamide

Uniqueness

Compared to similar compounds, N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide is unique due to the presence of the sulfonamide group, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4O2S/c1-17(2)22(20,21)19-7-5-18(6-8-19)11-4-3-10(9-16-11)12(13,14)15/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEAXIDNRZIBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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